(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis
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Overview
Description
Mechanism of Action
Target of Action
Morpholines, a class of organic compounds to which this compound belongs, are known to interact selectively with rna targets, regulating gene expression .
Mode of Action
It’s worth noting that morpholines and their derivatives have been used in the development of oligonucleotide therapies for the treatment of mutagenic diseases . These synthetic oligonucleotides regulate gene expression by interacting selectively with the RNA target .
Biochemical Pathways
The general role of morpholines in oligonucleotide therapies suggests that they may influence pathways related to gene expression .
Result of Action
Based on the role of morpholines in oligonucleotide therapies, it can be inferred that they may have an impact on gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, typically involves the nucleophilic ring-opening of optically pure glycidol using N-nosyl aminoacetaldehyde as a nucleophile. This is followed by an O-benzoylation/ring-closure tandem reaction sequence . Another method involves the coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols.
Scientific Research Applications
(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog with a similar ring structure but lacking the additional fused ring system.
Tetrahydro-1,4-oxazine: Another related compound with a similar heterocyclic structure.
Uniqueness
(4aR,7aS)-octahydrocyclopenta[b]morpholine hydrochloride, cis, is unique due to its specific stereochemistry and fused ring system, which confer distinct chemical and biological properties compared to simpler morpholine derivatives .
Properties
IUPAC Name |
(4aR,7aS)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-6-7(3-1)9-5-4-8-6;/h6-8H,1-5H2;1H/t6-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEHBYVWAVHAEP-HHQFNNIRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)OCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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